Pyrrole-2-carboxaldehyde

Description

This compound has been reported in Capparis spinosa, Nicotiana tabacum, and other organisms with data available.

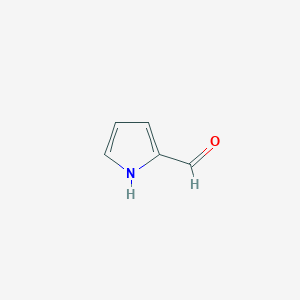

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c7-4-5-2-1-3-6-5/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKGQVFRTSEPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061392 | |

| Record name | 1H-Pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Pyrrole-2-carboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1H-Pyrrole-2-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036057 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

216.00 to 218.00 °C. @ 760.00 mm Hg | |

| Record name | 1H-Pyrrole-2-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036057 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.32 [mmHg] | |

| Record name | Pyrrole-2-carboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1003-29-8 | |

| Record name | Pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrole-2-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Formylpyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Formylpyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2-carboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRROLE-2-CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/068TSM6S6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1H-Pyrrole-2-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036057 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50 - 51 °C | |

| Record name | 1H-Pyrrole-2-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036057 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyrrole-2-carboxaldehyde: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structural information, and synthetic protocols for pyrrole-2-carboxaldehyde. The information is curated for researchers, scientists, and professionals in drug development who utilize this versatile heterocyclic aldehyde in their work. All quantitative data is presented in clear, tabular format for ease of comparison, and a detailed experimental protocol for a key synthesis is provided. A visualization of the Vilsmeier-Haack reaction mechanism, a common route for its synthesis, is also included.

Core Chemical Properties and Structure

This compound is a five-membered aromatic heterocyclic compound containing a nitrogen atom. The presence of both a pyrrole ring, which acts as a proton donor, and a carbonyl group, which acts as a proton acceptor, contributes to its unique chemical characteristics and reactivity.[1] It exists as a light yellow or brown crystalline solid at room temperature and can transition to a liquid state at higher temperatures.[2] While it has low solubility in water, it is soluble in organic solvents such as ethanol, acetone, chloroform, dimethyl sulfoxide, and methanol.[2][3]

The molecule's structure is relatively unstable, making it susceptible to nucleophilic attack and self-condensation reactions.[2] The unsaturated carbon-carbon double bonds within the pyrrole ring enhance its reactivity.[2] It is known to undergo oxidation to form 2-pyrrolecarboxylic acid and reduction to yield 2-pyrrolecarbinol.[2] Furthermore, under alkaline conditions, it can undergo alkylation reactions.[2]

Structural and Chemical Identity

| Property | Value |

| IUPAC Name | 1H-pyrrole-2-carbaldehyde[4] |

| Synonyms | 2-Formylpyrrole, Pyrrole-2-aldehyde[4] |

| CAS Number | 1003-29-8[4] |

| Molecular Formula | C₅H₅NO[4] |

| Molecular Weight | 95.10 g/mol [4] |

| Canonical SMILES | C1=CNC(=C1)C=O[4] |

| InChI Key | ZSKGQVFRTSEPJT-UHFFFAOYSA-N[4] |

Physicochemical Properties

| Property | Value |

| Melting Point | 43-46 °C[3] |

| Boiling Point | 217-219 °C[3] |

| Appearance | White to brown solid[2] |

| Solubility | Soluble in chloroform, dimethyl sulfoxide, and methanol. Insoluble in water.[3] |

Spectroscopic Data

| Spectrum Type | Chemical Shifts (ppm) |

| ¹H NMR (in CDCl₃) | δ 9.50 (s, 1H, CHO), 7.19 (m, 1H, H5), 7.01 (m, 1H, H3), 6.34 (m, 1H, H4), ~10.8 (br s, 1H, NH) |

| ¹³C NMR | δ 179.3 (CHO), 132.8 (C2), 125.1 (C5), 120.7 (C3), 111.2 (C4)[5] |

Experimental Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrrole.[6][7][8] The following protocol is a detailed methodology for the synthesis of this compound based on a procedure from Organic Syntheses.[9]

Materials:

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Pyrrole

-

Ethylene dichloride

-

Sodium acetate trihydrate

-

Sodium carbonate

-

Ether

-

Petroleum ether (b.p. 40-60 °C)

-

Ice bath

-

Three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer

Procedure:

-

Formation of the Vilsmeier Reagent: In a three-necked flask, chill dimethylformamide. While maintaining the temperature between 10-20 °C with an ice bath, slowly add phosphorus oxychloride over 15 minutes. An exothermic reaction will occur, forming the phosphorus oxychloride-dimethylformamide complex (the Vilsmeier reagent). Remove the ice bath and stir the mixture for an additional 15 minutes.

-

Reaction with Pyrrole: Replace the ice bath and add ethylene dichloride to the flask. Once the internal temperature is lowered to 5 °C, add a solution of freshly distilled pyrrole in ethylene dichloride through the dropping funnel over a period of 1 hour, ensuring the temperature is maintained.

-

Work-up: After the addition is complete, cool the mixture to 25-30 °C. Cautiously add a solution of sodium acetate trihydrate in water. Reflux the reaction mixture for 15 minutes with vigorous stirring.

-

Extraction: Cool the mixture and transfer it to a separatory funnel. Separate the ethylene dichloride layer. Extract the aqueous phase three times with ether. Combine the organic extracts (ethylene dichloride and ether).

-

Purification: Wash the combined organic solution with a saturated aqueous sodium carbonate solution. Dry the organic layer over anhydrous sodium carbonate. Distill off the solvents. The crude product can be purified by distillation under reduced pressure or by recrystallization from boiling petroleum ether.[9]

Visualization of the Vilsmeier-Haack Reaction Mechanism

The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of pyrrole to produce this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Page loading... [guidechem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. This compound | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(1003-29-8) 13C NMR spectrum [chemicalbook.com]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Natural Sources of Pyrrole-2-carboxaldehyde Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2-carboxaldehyde and its derivatives are a diverse class of heterocyclic compounds characterized by a pyrrole ring substituted with a formyl group at the C-2 position. These natural products have been isolated from a wide array of terrestrial and marine organisms, including bacteria, fungi, plants, and marine invertebrates. The this compound core is a versatile scaffold that is often further functionalized, leading to a rich chemical diversity and a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the natural sources of these compounds, quantitative data on their occurrence, detailed experimental protocols for their isolation, and a review of their biosynthetic pathways.

Bacterial Sources

Bacteria, particularly those from the genera Streptomyces, Serratia, and Pseudoalteromonas, are prolific producers of this compound derivatives. These compounds often exhibit potent antimicrobial and cytotoxic properties.

Prodiginines

Prodiginines are a family of tripyrrolic red pigments produced by various bacteria, including Serratia marcescens and several Streptomyces species. The biosynthesis of prodigiosin, a prominent member of this family, involves the condensation of two key pyrrole-containing intermediates: 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-methyl-3-amylpyrrole (MAP).

Quantitative Data for Prodigiosin Production

| Producing Organism | Substrate/Medium | Yield (mg/L) | Reference |

| Serratia marcescens | Peanut oil broth | ~560 | |

| Serratia marcescens UCP 1549 | Cassava wastewater (6%) + Mannitol (2%) | 49,500 | |

| Serratia marcescens | Nutrient broth with glucose | Increased 4.25-fold with optimization |

|

Spectroscopic Profile of Pyrrole-2-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Pyrrole-2-carboxaldehyde (also known as 2-Formylpyrrole), a key heterocyclic aldehyde used in the synthesis of various pharmaceuticals and functional materials. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data

The structural elucidation and characterization of this compound are critically supported by various spectroscopic techniques. The quantitative data from ¹H NMR, ¹³C NMR, IR, and MS are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in Acetone-d₆ (ppm) | Multiplicity | Coupling Constant (J) in Acetone-d₆ (Hz) |

| H-1 (NH) | 10.8 | 11.409 | Broad Singlet | J(A,E) = 2.53, J(B,E) = 2.49, J(C,E) = 2.95, J(D,E) = -0.31 |

| H-5 | 7.185 | 7.235 | Doublet of Doublets | J(A,C) = 1.48, J(B,C) = 2.37, J(C,D) = 1.13, J(C,E) = 2.95 |

| H-3 | 7.012 | 7.028 | Doublet of Doublets | J(A,B) = 3.84, J(A,C) = 1.48, J(A,D) = 0.0, J(A,E) = 2.53 |

| H-4 | 6.342 | 6.308 | Doublet of Doublets | J(A,B) = 3.84, J(B,C) = 2.37, J(B,D) = 0.0, J(B,E) = 2.49 |

| Aldehyde CHO | 9.504 | 9.570 | Singlet | J(A,D) = 0.0, J(B,D) = 0.0, J(C,D) = 1.13, J(D,E) = -0.31 |

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) (ppm) |

| C=O (Aldehyde) | 179.5 |

| C-2 | 132.0 |

| C-5 | 125.0 |

| C-3 | 122.0 |

| C-4 | 111.0 |

Note: Specific solvent and instrument frequency for ¹³C NMR data were not consistently available across sources. The provided data represents typical values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands.

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3200-3400 | N-H Stretch | Pyrrole Ring |

| ~3100 | C-H Stretch | Aromatic (Pyrrole) |

| ~2800, ~2700 | C-H Stretch | Aldehyde |

| ~1650-1680 | C=O Stretch | Aldehyde (Carbonyl) |

| ~1550 | C=C Stretch | Pyrrole Ring |

Data interpretation based on general principles of IR spectroscopy and data available from various spectral databases.[2][3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 95 | [M]⁺ Molecular Ion |

| 94 | [M-H]⁺ |

| 67 | [M-CO]⁺ |

| 39 | Further Fragmentation |

The molecular weight of this compound (C₅H₅NO) is 95.10 g/mol .[5]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆). A common reference standard like Tetramethylsilane (TMS) is often added, although modern spectrometers can reference the residual solvent peak.[6][7]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field strength will determine the resonance frequencies (e.g., 300, 400, or 500 MHz for ¹H NMR).

-

Data Acquisition: The sample is irradiated with radiofrequency pulses. The resulting free induction decay (FID) signal is detected.[8]

-

Data Processing: A Fourier transform is applied to the FID to convert the time-domain signal into a frequency-domain spectrum, which is then phased and baseline-corrected.

-

Analysis: The chemical shifts, integration, and coupling patterns of the peaks in the spectrum are analyzed to determine the molecular structure.[9]

IR Spectroscopy (ATR-FTIR) Protocol

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal (e.g., diamond or zinc selenide) of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

-

Data Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. An infrared beam is passed through the ATR crystal, and the sample absorbs specific frequencies of the evanescent wave that penetrates a short distance into the sample.[10]

-

Data Processing: The instrument's software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analysis: The positions and intensities of the absorption bands are correlated with the vibrations of specific functional groups within the molecule.[2][11]

Mass Spectrometry (Electron Ionization) Protocol

-

Sample Introduction: A small amount of the volatile sample is introduced into the ion source, where it is vaporized in a high vacuum.[12][13]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion ([M]⁺).[13]

-

Fragmentation: The high energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments.[12]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a magnetic sector or a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[13]

-

Detection: An electron multiplier detects the ions, and the signal is amplified. The instrument's software plots the relative abundance of ions at each m/z value to generate the mass spectrum.

Visualized Workflow

The logical flow from sample preparation to final data analysis in a spectroscopic study is depicted below.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. This compound(1003-29-8) 1H NMR spectrum [chemicalbook.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Experimental Design [web.mit.edu]

- 4. This compound(1003-29-8) IR Spectrum [m.chemicalbook.com]

- 5. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. scribd.com [scribd.com]

- 10. amherst.edu [amherst.edu]

- 11. athabascau.ca [athabascau.ca]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

The Architecture of Life's Building Blocks: A Technical Guide to the Biological Formation of Pyrroles and Their Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the intricate biological pathways responsible for the synthesis of pyrroles and their corresponding aldehydes. These heterocyclic compounds are fundamental to a vast array of biological processes, from oxygen transport to the biosynthesis of complex natural products with therapeutic potential. Understanding their formation is paramount for researchers in molecular biology, drug discovery, and synthetic biology. This document provides a comprehensive overview of the core biosynthetic routes, detailed experimental protocols for their study, and quantitative enzymatic data to facilitate comparative analysis.

The Central Role of Pyrroles in Biology

Pyrroles are five-membered aromatic heterocyclic amines that serve as fundamental building blocks for a class of macrocyclic compounds known as tetrapyrroles. The most prominent of these is heme, the prosthetic group of hemoglobin, myoglobin, and cytochromes, which is essential for respiration and other vital metabolic processes. Beyond heme, pyrrole moieties are integral to chlorophylls, the light-harvesting pigments in photosynthesis, and vitamin B12 (cobalamin), a crucial cofactor in various enzymatic reactions. Furthermore, many microorganisms produce pyrrole-containing secondary metabolites with potent biological activities, including antibiotics and anticancer agents.

Pyrrole aldehydes, particularly pyrrole-2-carboxaldehyde, are also significant biological molecules. They can be found in natural products and are implicated in various physiological and pathological processes. Their synthesis can occur through dedicated enzymatic pathways or as byproducts of other metabolic reactions.

Core Biosynthetic Pathways

This section details the primary enzymatic routes for the formation of pyrroles and their aldehydes, focusing on the well-characterized heme biosynthesis pathway, the microbial synthesis of prodigiosin, and the enzymatic formation of this compound.

The Heme Biosynthesis Pathway: The Foundation of Pyrrole Biology

The biosynthesis of heme is a highly conserved and tightly regulated pathway that occurs in most eukaryotes and many prokaryotes. It begins in the mitochondria, moves to the cytoplasm, and its final steps are completed back in the mitochondria. The pathway's initial and rate-limiting step is the synthesis of δ-aminolevulinic acid (ALA).

Key Enzymatic Steps:

-

δ-Aminolevulinic Acid (ALA) Synthesis: In animals, fungi, and α-proteobacteria, ALA is synthesized from glycine and succinyl-CoA by the enzyme δ-aminolevulinic acid synthase (ALAS) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme. This reaction takes place in the mitochondria.

-

Porphobilinogen (PBG) Formation: Two molecules of ALA are then transported to the cytoplasm and asymmetrically condensed by δ-aminolevulinic acid dehydratase (ALAD) , also known as porphobilinogen synthase (PBGS), to form the first pyrrole precursor, porphobilinogen (PBG).

-

Tetrapyrrole Assembly: Subsequent enzymatic steps, starting with porphobilinogen deaminase, polymerize four molecules of PBG into a linear tetrapyrrole, which is then cyclized to form uroporphyrinogen III. A series of decarboxylations and oxidations, catalyzed by enzymes like uroporphyrinogen decarboxylase and protoporphyrinogen oxidase, modify the side chains of the pyrrole rings.

-

Heme Formation: The final step, which occurs back in the mitochondria, involves the insertion of ferrous iron (Fe²⁺) into the protoporphyrin IX ring, a reaction catalyzed by ferrochelatase .

Regulation of Heme Biosynthesis:

The heme biosynthetic pathway is meticulously regulated to prevent the accumulation of photoreactive and potentially toxic porphyrin intermediates. The primary regulatory point is the feedback inhibition of ALAS by the final product, heme. Heme can inhibit the synthesis, translocation, and activity of ALAS.

Pyrrole-2-carboxaldehyde: A Technical Guide to Core Reaction Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pyrrole-2-carboxaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structure, featuring an electron-rich pyrrole ring coupled with an electrophilic aldehyde, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the core reaction mechanisms involving this compound, including nucleophilic additions, condensations, oxidations, reductions, and cycloadditions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a comprehensive resource for professionals in the field.

Nucleophilic Addition and Condensation Reactions

The aldehyde functional group in this compound is a primary site for reactivity, readily undergoing nucleophilic attack. This reactivity is the foundation for numerous synthetic transformations, including the formation of imines, alkenes, and complex heterocyclic systems. The molecule's relative instability makes it prone to such reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a CH₂ or CH group flanked by electron-withdrawing groups) to the aldehyde, followed by dehydration to yield an α,β-unsaturated product. This reaction is a powerful tool for carbon-carbon bond formation. L-proline, an environmentally benign catalyst, has been shown to efficiently catalyze this reaction in aqueous media.

Figure 1: Knoevenagel Condensation Mechanism

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Table 1: Knoevenagel Condensation of Pyrrole-2-carboxaldehydes

| Aldehyde Substrate | Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | 3-Cyanoacetylindole | L-Proline | Water | Excellent |

| N-Methylthis compound | N-Methyl-3-cyanoacetylindole | L-Proline | Water | Excellent | |

Experimental Protocol: L-Proline Catalyzed Knoevenagel Condensation

-

A mixture of this compound (1 mmol), 3-cyanoacetylindole (1 mmol), and L-proline (20 mol%) is prepared in water (10 mL).

-

The reaction mixture is stirred at room temperature.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solid product is collected by filtration.

-

The collected solid is washed with water and then dried to afford the pure product.

Wittig Reaction

The Wittig reaction transforms the aldehyde group into an alkene through a reaction with a phosphorus ylide (a Wittig reagent). This reaction is highly versatile for creating C=C double bonds with good control over stereochemistry, depending on the nature of the ylide. The mechanism typically involves the formation of a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and a stable phosphine oxide, driving the reaction forward.

Figure 2: Wittig Reaction Workflow

Caption: General workflow of the Wittig olefination reaction.

Table 2: Wittig Reaction for One-Carbon Homologation

| Substrate | Wittig Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

|---|

| Pyrrole carboxaldehyde derivative | (Methoxymethyl)triphenylphosphonium chloride | THF | nBuLi, -10°C to rt | Vinyl ether | Not specified | |

Experimental Protocol: One-Carbon Homologation via Wittig Reaction

-

To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride in anhydrous THF at 0°C under an inert atmosphere, add a strong base (e.g., n-butyllithium).

-

Stir the resulting red-orange ylide solution for 10-15 minutes.

-

Cool the mixture to -10°C and add a solution of the this compound derivative in THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude vinyl ether by column chromatography.

-

Hydrolyze the vinyl ether using a mild acid (e.g., oxalyl chloride in the presence of water) to yield the one-carbon homologated aldehyde.

Porphyrin Synthesis

This compound is a key precursor in the synthesis of porphyrins and related macrocycles, which have applications in photodynamic therapy, catalysis, and molecular electronics. The Rothemund reaction and its modern variations, such as the Lindsey synthesis, involve the acid-catalyzed condensation of pyrroles and aldehydes to form a porphyrinogen intermediate, which is subsequently oxidized to the aromatic porphyrin. Green chemistry approaches using water-methanol mixtures have been developed for large-scale synthesis.

Figure 3: Two-Step Porphyrin Synthesis Pathway

Caption: Simplified workflow for the large-scale synthesis of porphyrins.

Table 3: Representative Porphyrin Synthesis

| Aldehyde | Pyrrole Component | Conditions (Step 1) | Conditions (Step 2) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Pyrrole | HCl, MeOH/H₂O, RT, 2h | DMF, reflux, 1.5h, then air | 10-40 | |

| 4-Nitrobenzaldehyde | Pyrrole | HCl, MeOH/H₂O, RT, 2h | DMF, reflux, 1.5h, then air | 10-40 |

| Various Aldehydes | Dipyrromethane | HCl, MeOH/H₂O, RT, 2h | DMF, reflux, 1.5h, then air | 10-40 | |

Experimental Protocol: Green Synthesis of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin 1.

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrrole-2-carboxaldehyde from Pyrrole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrrole-2-carboxaldehyde from pyrrole. The primary method detailed is the Vilsmeier-Haack reaction, a widely used and efficient method for the formylation of electron-rich aromatic compounds like pyrrole.

Introduction

This compound is a key intermediate in the synthesis of a wide range of pharmaceuticals and biologically active compounds.[1] Its pyrrole moiety is a fundamental structural unit in many natural products and medicinal agents. The aldehyde functional group allows for diverse subsequent chemical transformations, making it a versatile building block in drug discovery and development. This document outlines a reliable and scalable protocol for its preparation from pyrrole.

Overview of Synthetic Methods

Several methods exist for the synthesis of this compound from pyrrole. The most common and effective method is the Vilsmeier-Haack reaction , which utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3] This reaction is generally preferred due to its high yield and regioselectivity for the 2-position of the pyrrole ring.[4]

Another classical method is the Reimer-Tiemann reaction , which involves the reaction of pyrrole with chloroform (CHCl₃) in the presence of a strong base.[5][6] However, with pyrrole, this reaction can lead to the formation of ring-expanded byproducts such as 3-chloropyridine, a phenomenon known as the Ciamician-Dennstedt rearrangement.[6][7][8] Due to this potential for side reactions and generally lower yields of the desired aldehyde, the Vilsmeier-Haack reaction is the recommended procedure.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that introduces a formyl group onto an activated aromatic ring.[2][9] The reaction proceeds in three main stages:

-

Formation of the Vilsmeier reagent: Phosphorus oxychloride reacts with N,N-dimethylformamide to form the electrophilic chloroiminium ion (Vilsmeier reagent).[9]

-

Electrophilic attack: The electron-rich pyrrole ring attacks the Vilsmeier reagent.

-

Hydrolysis: The resulting iminium salt is hydrolyzed to yield the final aldehyde product.[9]

Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack Reaction for Pyrrole Formylation.

Experimental Protocol: Vilsmeier-Haack Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

| N,N-Dimethylformamide (DMF) | 73.09 | 1.1 | 85 mL (79 g) |

| Phosphorus oxychloride (POCl₃) | 153.33 | 1.1 | 100 mL (169 g) |

| Pyrrole (freshly distilled) | 67.09 | 1.0 | 67 g |

| Ethylene dichloride (1,2-dichloroethane) | 98.96 | - | 500 mL |

| Sodium acetate trihydrate | 136.08 | 5.5 | 750 g |

| Water | 18.02 | - | ~1 L |

| Diethyl ether | 74.12 | - | ~500 mL |

| Petroleum ether (b.p. 40-60 °C) | - | - | For recrystallization |

Equipment

-

2-L three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Heating mantle

-

Ice bath

-

Separatory funnel (3-L)

-

Standard glassware for extraction and filtration

Procedure

Caption: Experimental Workflow for the Synthesis of this compound.

-

Formation of the Vilsmeier Reagent: In a 2-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 85 mL (79 g, 1.1 moles) of N,N-dimethylformamide. Cool the flask in an ice bath to an internal temperature of 10–20°C. Add 100 mL (169 g, 1.1 moles) of phosphorus oxychloride through the dropping funnel over a period of 15 minutes, maintaining the temperature between 10–20°C. An exothermic reaction will occur. After the addition is complete, remove the ice bath and stir the mixture for an additional 15 minutes.

-

Reaction with Pyrrole: Replace the ice bath and add 250 mL of ethylene dichloride to the reaction mixture. Once the internal temperature is below 5°C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 mL of ethylene dichloride through the dropping funnel over a period of 1 hour. Ensure the temperature is maintained below 10°C during the addition.

-

Reaction Completion: After the pyrrole solution has been added, replace the ice bath with a heating mantle and heat the mixture to reflux for 15 minutes. A significant amount of hydrogen chloride gas will evolve during this time.

-

Hydrolysis: Cool the mixture to 25–30°C. Cautiously add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in approximately 1 L of water. The addition should be done slowly at first and then more rapidly. After the addition is complete, reflux the mixture with vigorous stirring for another 15 minutes.

-

Work-up and Extraction: Cool the mixture and transfer it to a 3-L separatory funnel. Separate the ethylene dichloride layer. Extract the aqueous layer three times with a total of about 500 mL of diethyl ether. Combine the organic extracts (ethylene dichloride and ether) and wash them three times with 100-mL portions of saturated sodium bicarbonate solution, followed by a wash with water.

-

Isolation and Purification: Dry the combined organic layers over anhydrous sodium sulfate. Filter and remove the solvents by distillation under reduced pressure. The crude product is obtained as a liquid that soon crystallizes. For purification, dissolve the crude product in boiling petroleum ether (b.p. 40–60°C) at a ratio of 1 g of crude product to 25 mL of solvent. Cool the solution slowly to room temperature and then refrigerate for several hours to induce crystallization. Collect the pure crystals by filtration.

Expected Yield and Physical Properties

| Property | Value |

| Yield | 78–79% (of pure product) |

| Appearance | White to brown crystalline solid[1] |

| Melting Point | 44–45°C |

| Boiling Point | 217-219 °C |

| Molecular Formula | C₅H₅NO |

| Molecular Weight | 95.10 g/mol |

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.50 | s | - |

| Pyrrole-H5 | 7.19 | m | - |

| Pyrrole-H3 | 7.01 | m | J = 3.9, 1.4 Hz |

| Pyrrole-H4 | 6.34 | m | J = 3.9, 2.3 Hz |

| N-H | 10.8 (broad) | s | - |

(Data obtained in CDCl₃ at 89.56 MHz)[10]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-3400 | N-H stretch |

| ~1650-1680 | C=O stretch (aldehyde) |

| ~1500-1550 | C=C stretch (pyrrole ring) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 95 | [M]⁺ (Molecular ion) |

Safety and Handling

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Pyrrole: Can be harmful if inhaled or absorbed through the skin. It is recommended to use freshly distilled pyrrole for best results.

-

Ethylene dichloride (1,2-dichloroethane): A flammable and toxic solvent. Handle in a well-ventilated area or fume hood.

-

The reaction evolves hydrogen chloride (HCl) gas , which is corrosive and toxic. Ensure the reaction is performed in a well-ventilated fume hood.

A thorough risk assessment should be conducted before performing this synthesis.

Conclusion

The Vilsmeier-Haack reaction provides an efficient and high-yielding route to this compound, a crucial building block for medicinal chemistry and drug development. The protocol described is robust and has been well-established in the literature. Adherence to the experimental details and safety precautions will ensure a successful synthesis of this valuable intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]

- 6. research.rug.nl [research.rug.nl]

- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. chemistnotes.com [chemistnotes.com]

- 9. chemtube3d.com [chemtube3d.com]

- 10. This compound(1003-29-8) 1H NMR [m.chemicalbook.com]

Pyrrole-2-carboxaldehyde: A Versatile Intermediate in Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2-carboxaldehyde, a simple yet reactive heterocyclic aldehyde, has emerged as a crucial building block in the synthesis of a diverse array of pharmacologically active compounds. Its versatile chemical nature allows for its elaboration into complex molecular architectures, making it a valuable intermediate in the discovery and development of novel therapeutics. This document provides an overview of the applications of this compound in drug discovery, focusing on its role in the synthesis of anticancer, anti-inflammatory, and antimicrobial agents. Detailed experimental protocols for key synthetic transformations and biological assays are provided, along with quantitative data to facilitate comparative analysis.

Synthetic Applications of this compound

The aldehyde functional group of this compound is readily transformed into a variety of other functionalities, serving as a linchpin for the construction of diverse compound libraries. Key reactions include oxidation to carboxylic acids, reduction to alcohols, and conversion to amides, which are pivotal steps in the synthesis of numerous drug candidates.

General Protocol for the Synthesis of Pyrrole-2-carboxamide Derivatives

Pyrrole-2-carboxamides are a prominent class of compounds derived from this compound that exhibit a wide range of biological activities. A general and efficient method for their synthesis involves a two-step process: oxidation of the aldehyde to the corresponding carboxylic acid, followed by amide coupling with a desired amine.

Step 1: Oxidation of this compound to Pyrrole-2-carboxylic acid

-

Reaction: this compound is oxidized to pyrrole-2-carboxylic acid.

-

Reagents and Conditions: A common method involves the use of an oxidizing agent such as potassium permanganate (KMnO4) in an alkaline solution or silver (I) oxide in a mixture of sodium hydroxide, ethanol, and water.

-

Procedure Outline:

-

Dissolve this compound in an appropriate solvent (e.g., aqueous ethanol).

-

Add the oxidizing agent portion-wise at a controlled temperature (e.g., 0-5 °C).

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Work-up the reaction by filtering off the manganese dioxide (if using KMnO4) and acidifying the filtrate to precipitate the carboxylic acid.

-

Collect the product by filtration, wash with cold water, and dry.

-

Step 2: Amide Coupling to form Pyrrole-2-carboxamides

-

Reaction: Pyrrole-2-carboxylic acid is coupled with a primary or secondary amine to form the corresponding amide.

-

Reagents and Conditions: Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 1-Hydroxybenzotriazole (HOBt) are commonly used. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the acid formed.

-

Procedure Outline:

-

Dissolve pyrrole-2-carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM).

-

Add EDC and HOBt and stir for a few minutes to activate the carboxylic acid.

-

Add the desired amine and the base to the reaction mixture.

-

Stir at room temperature for several hours to overnight until the reaction is complete.

-

Work-up involves washing the reaction mixture with aqueous solutions to remove excess reagents and byproducts, followed by drying the organic layer and concentrating it under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization.

-

A more direct, non-traditional approach for synthesizing pyrrole carboxamides from this compound involves an oxidative amidation using catalytic

Application Notes and Protocols: Oxidation of Pyrrole-2-carboxaldehyde to 2-Pyrrolecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of pyrrole-2-carboxaldehyde to 2-pyrrolecarboxylic acid is a fundamental transformation in organic synthesis, providing a key building block for numerous pharmaceuticals and functional materials. The pyrrole-2-carboxylic acid motif is present in a variety of biologically active molecules. This document provides detailed application notes and experimental protocols for several common methods to achieve this oxidation, enabling researchers to select and implement the most suitable procedure for their specific needs.

Chemical Transformation

The overall chemical equation for the oxidation of this compound to 2-pyrrolecarboxylic acid is as follows:

Caption: General reaction scheme for the oxidation of this compound.

Overview of Oxidation Methods

Several methods are available for the oxidation of aldehydes to carboxylic acids. The choice of oxidant depends on factors such as the substrate's sensitivity to reaction conditions, the desired yield, and the ease of workup. This document details three common and effective methods:

-

Silver (I) Oxide Oxidation: A mild and effective method for the oxidation of heterocyclic aldehydes.

-

Potassium Permanganate (KMnO₄) Oxidation: A strong and cost-effective oxidizing agent, though it can sometimes lead to over-oxidation if not carefully controlled.

-

Pinnick Oxidation: A highly selective method using sodium chlorite, known for its tolerance of various functional groups.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes the key quantitative data for the described oxidation methods. Please note that yields can vary based on the precise reaction conditions and scale.

| Oxidizing Agent | Typical Reaction Conditions | Typical Yield (%) | Advantages | Disadvantages |

| Silver (I) Oxide (Ag₂O) | Aqueous NaOH, 0°C to room temp. | 85-95 | Mild conditions, high yields, clean reaction. | Cost of silver reagents. |

| Potassium Permanganate (KMnO₄) | Acetone/water, basic conditions | 70-85 | Inexpensive, powerful oxidant. | Can be harsh, potential for over-oxidation, MnO₂ byproduct removal. |

| Pinnick Oxidation (NaClO₂) | t-BuOH/water, NaH₂PO₄, 2-methyl-2-butene | 80-90 | High selectivity, tolerates many functional groups, mild. | Requires a scavenger for hypochlorous acid. |

Experimental Protocols

Protocol 1: Silver (I) Oxide Oxidation

This protocol is adapted from a procedure for a similar heterocyclic aldehyde and is expected to give high yields for this compound.

Materials:

-

This compound

-

Silver nitrate (AgNO₃)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Ice bath

-

Stir plate and stir bar

-

Filtration apparatus

Procedure:

-

Preparation of Silver (I) Oxide: In a flask, dissolve silver nitrate (2.0 eq) in deionized water. In a separate beaker, prepare a solution of sodium hydroxide (4.0 eq) in deionized water. While stirring vigorously, add the sodium hydroxide solution to the silver nitrate solution to precipitate brown silver (I) oxide.

-

Reaction Setup: Cool the freshly prepared silver (I) oxide suspension in an ice bath.

-

Addition of Aldehyde: To the cooled and stirred suspension, add this compound (1.0 eq) portion-wise over 15-20 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

-

Workup: Once the reaction is complete, filter the mixture to remove the silver and silver oxide byproducts. Wash the solid residue with hot deionized water.

-

Isolation: Combine the filtrate and washings. Cool the solution in an ice bath and acidify with concentrated hydrochloric acid to precipitate the 2-pyrrolecarboxylic acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from hot water or an appropriate organic solvent.

Protocol 2: Potassium Permanganate Oxidation

This protocol utilizes the strong oxidizing power of potassium permanganate. Careful control of temperature and stoichiometry is crucial to avoid side reactions.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Acetone

-

Deionized water

-

Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

-

Concentrated hydrochloric acid (HCl)

-

Ice bath

-

Stir plate and stir bar

-

Filtration apparatus

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 1:1 v/v) in a flask equipped with a stir bar and cooled in an ice bath.

-

Preparation of Oxidant Solution: In a separate beaker, prepare a solution of potassium permanganate (1.5 - 2.0 eq) in water.

-

Addition of Oxidant: Add the potassium permanganate solution dropwise to the stirred solution of the aldehyde, maintaining the reaction temperature below 10°C. The purple color of the permanganate should disappear as it is consumed.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Quenching: Quench the excess potassium permanganate by adding a saturated aqueous solution of sodium bisulfite or sodium sulfite until the purple color disappears completely.

-

Workup: Filter the mixture to remove the manganese dioxide precipitate. Wash the solid with water.

-

Isolation: Acidify the filtrate with concentrated hydrochloric acid to precipitate the 2-pyrrolecarboxylic acid.

-

Purification: Collect the product by filtration, wash with cold water, and dry. Recrystallize if necessary.

Protocol 3: Pinnick Oxidation

The Pinnick oxidation is a mild and highly selective method for converting aldehydes to carboxylic acids.

Materials:

-

This compound

-

Sodium chlorite (NaClO₂) (80% technical grade)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

tert-Butanol (t-BuOH)

-

Deionized water

-

2-Methyl-2-butene (as a scavenger)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Stir plate and stir bar

Procedure:

-

Reaction Setup: In a flask, dissolve this compound (1.0 eq) in tert-butanol. Add deionized water, followed by 2-methyl-2-butene (2.0-3.0 eq).

-

Addition of Reagents: To the stirred solution, add sodium dihydrogen phosphate (1.5 eq) followed by the portion-wise addition of sodium chlorite (1.5 eq).

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Quenching: After the reaction is complete, quench any excess oxidant by adding a saturated aqueous solution of sodium sulfite.

-

Workup: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield the crude 2-pyrrolecarboxylic acid.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the oxidation of this compound.

Troubleshooting & Optimization

Technical Support Center: Pyrrole-2-carboxaldehyde Recrystallization

This guide provides troubleshooting and frequently asked questions regarding the recrystallization of Pyrrole-2-carboxaldehyde, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for recrystallizing this compound?

A1: The most commonly recommended and effective solvent for recrystallizing this compound is petroleum ether (boiling point range of 40-60°C).[1] An effective ratio for this process is approximately 25 mL of solvent for every 1 gram of crude aldehyde.[1]

Q2: What is the expected melting point of pure this compound?

A2: The melting point of pure this compound is reported to be between 44°C and 46.5°C.[1][2][3]

Q3: Is this compound soluble in other solvents?

A3: Yes, this compound is soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol.[2][3][4][5] It is insoluble in water.[2][3][4] This information can be useful for selecting alternative solvent systems if petroleum ether proves unsuitable for removing specific impurities.

Q4: How should I store this compound?

A4: this compound is air-sensitive.[3][4] It should be stored in a cool place, ideally between +2°C and +8°C, under a nitrogen atmosphere and protected from light to prevent degradation.[3][5][6][7]

Troubleshooting Guide

Q1: My final product is discolored (yellow or brown). What could be the cause?

A1: Discoloration in the final product can arise from several factors:

-

Residual acidic impurities: If the synthesis preceding recrystallization involved acidic reagents, failure to completely neutralize them can lead to a discolored product that is difficult to purify.[1] Ensure thorough washing with a basic solution, such as saturated aqueous sodium carbonate, during the workup.[1]

-

Air oxidation: this compound is sensitive to air and can oxidize, leading to colored impurities.[4][8] Minimizing exposure to air during the recrystallization process is crucial.

-

Light sensitivity: Exposure to light can also cause degradation and discoloration.[6] It is advisable to conduct the recrystallization in a fume hood with the sash lowered to minimize light exposure or use amber glassware.

Q2: I am not getting any crystal formation upon cooling. What should I do?

A2: If crystals do not form, consider the following troubleshooting steps:

-

Insufficient concentration: The solution may be too dilute. You can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

-

Supersaturation: The solution might be supersaturated. Try scratching the inside of the flask with a glass rod at the meniscus to provide a surface for nucleation.

-

Seeding: If you have a small amount of pure this compound, adding a "seed" crystal to the cooled solution can induce crystallization.

-

Extended cooling: After slow cooling to room temperature, refrigerating the solution for several hours can promote crystal growth.[1]

Q3: The recovery of my pure product is very low. How can I improve the yield?

A3: A low recovery rate can be due to several reasons:

-

Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion remaining in the mother liquor upon cooling. Use the recommended ratio of 1 gram of crude product to 25 mL of petroleum ether as a starting point.[1]

-

Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator.[1]

-

Incomplete precipitation: Ensure the solution is sufficiently cold for an adequate amount of time to allow for maximum crystal formation.[1]

Quantitative Data Summary

| Property | Value | Source(s) |

| Melting Point | 44-45 °C | [1] |

| Melting Point | 43-46 °C | [3] |

| Melting Point | 46.5 °C | [2] |

| Boiling Point | 78 °C at 2 mm Hg | [1] |

| Boiling Point | 217-219 °C | [3] |

| Solubility | ||

| Petroleum Ether | Soluble (hot) | [1] |

| Chloroform | Soluble | [3][4] |

| Dimethyl Sulfoxide | Soluble | [2][3][4] |

| Methanol | Soluble | [2][3][4] |

| Water | Insoluble | [2][3][4] |

Detailed Experimental Protocol for Recrystallization

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Objective: To purify crude this compound by recrystallization.

Materials:

-

Crude this compound

-

Petroleum ether (boiling point 40-60°C)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Condenser (optional, but recommended to prevent solvent loss)

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

-

Refrigerator

Procedure:

-

Dissolution: Place 1 gram of crude this compound into an Erlenmeyer flask. Add 25 mL of petroleum ether (40-60°C).

-

Heating: Gently heat the mixture with stirring until the solvent boils and the solid has completely dissolved. If the solid does not dissolve completely, add a small amount of additional solvent dropwise until a clear solution is obtained at the boiling point.

-

Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will prevent contaminants from entering and slow the cooling rate.

-

Refrigeration: Once the flask has reached room temperature, place it in a refrigerator for several hours to maximize crystal formation.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.

-

Drying: Dry the crystals on a clay plate or in a desiccator under vacuum. The expected recovery of the pure aldehyde from the crude product is approximately 85%.[1]

Recrystallization Workflow

Caption: Workflow for the recrystallization of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. echemi.com [echemi.com]

- 3. This compound | 1003-29-8 [chemicalbook.com]

- 4. This compound, 99% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 5. Page loading... [wap.guidechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemscene.com [chemscene.com]

- 8. Page loading... [wap.guidechem.com]

Hydrolysis of azafulvene derivatives to Pyrrole-2-carboxaldehydes

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the hydrolysis of azafulvene derivatives to synthesize pyrrole-2-carboxaldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the hydrolysis of 6-dialkylamino-1-azafulvene derivatives to pyrrole-2-carboxaldehydes?

The reaction involves the nucleophilic attack of water or hydroxide ions on the exocyclic carbon (C-6) of the azafulvene ring. This leads to the formation of an unstable intermediate which subsequently eliminates a secondary amine to yield the corresponding pyrrole-2-carboxaldehyde. The reaction is essentially the reverse of the condensation reaction used to form the azafulvene from a this compound and a secondary amine.

Q2: My hydrolysis reaction is proceeding very slowly or not at all. What are the potential causes and solutions?

Several factors can influence the rate of hydrolysis:

-

Substrate Reactivity: The susceptibility of azafulvene derivatives to hydrolysis can vary significantly based on the substituents on the pyrrole ring. For instance, electron-withdrawing groups can increase the electrophilicity of the C-6 carbon, potentially speeding up the reaction, while sterically demanding groups near the reaction center can hinder nucleophilic attack.

-

Reaction Conditions: Hydrolysis is often slow in two-phase systems. Switching to a homogeneous solution, for example by using a co-solvent like methanol or THF, can considerably increase the reaction rate.

-

Temperature: Increasing the reaction temperature (e.g., heating under reflux) is a common strategy to accelerate slow reactions. However, be aware of potential side reactions or product degradation at higher temperatures.

-

pH/Catalyst: The reaction can be catalyzed by acid or base. If neutral hydrolysis with aqueous sodium acetate is too slow, switching to a dilute base like sodium hydroxide may be more effective. However, stronger basic conditions can promote side reactions.

Q3: I am observing significant byproduct formation. What are the likely side reactions?

Byproduct formation can arise from several sources:

-

Incomplete Reaction: Unreacted starting material will be a major contaminant if the reaction does not go to completion.

-

Competing Nucleophilic Addition: If other nucleophiles are present (e.g., organolithium reagents used in a preceding step), they can compete with water/hydroxide and add to the C-6 position of the azafulvene. This is particularly relevant at higher temperatures.

-

Product Degradation: Pyrrole-2-carboxaldehydes can be unstable. They are susceptible to oxidation (forming 2-pyrrolecarboxylic acid), photodegradation, and ring-opening reactions, especially in highly acidic or alkaline environments.

Q4: How can I monitor the progress of my hydrolysis reaction?

Thin-Layer Chromatography (TLC) is a straightforward method to monitor the reaction. Spot the reaction mixture alongside the azafulvene starting material. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. Liquid Chromatography-Mass Spectrometry (LCMS) can also be used for more detailed monitoring, allowing for the identification of the product and any major byproducts.

Q5: My final this compound product is unstable and decomposes upon storage or during workup. What are the best practices for handling and purification?

Pyrrole-2-carboxaldehydes can be sensitive compounds. To minimize degradation:

-

Neutralize Carefully: During the workup, it is crucial to neutralize any strong acid or base. Over-acidification can lead to product loss.

-

Avoid Excessive Heat: Use the lowest possible temperature for solvent removal (rotary evaporation) and distillation.

-

Purification: Purification can be achieved by vacuum distillation for liquids or crystallization for solids. A common recrystallization solvent is petroleum ether.

-

Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures to prevent oxidation and photodegradation.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase reaction time, temperature, or switch to a homogeneous solvent system. Consider using a stronger base (e.g., NaOH instead of NaOAc). |

| Product degradation during workup. | Neutralize the reaction mixture carefully, avoiding strongly acidic conditions. Minimize exposure to heat and air during purification. | |

| Mechanical loss during extraction/purification. | Ensure proper phase separation during extraction. Use appropriate purification techniques (e.g., careful |

Validation & Comparative

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Formylpyrrole

For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. Mass spectrometry serves as a powerful analytical tool in this endeavor, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation of 2-formylpyrrole against key structural analogs, supported by experimental data and protocols.

The fragmentation pattern of a molecule under electron ionization provides valuable insights into its structural stability and the relative strengths of its chemical bonds. In the case of 2-formylpyrrole, a prevalent moiety in natural products and medicinal chemistry, its mass spectrum is characterized by a series of fragment ions that reveal the interplay between the aromatic pyrrole ring and the aldehyde substituent.

Comparative Fragmentation Analysis

To contextualize the fragmentation behavior of 2-formylpyrrole, its mass spectrum was compared with that of unsubstituted pyrrole and other related heterocyclic aldehydes and ketones. The data, sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, highlights the influence of the substituent and the heteroatom on the fragmentation pathways.

| Compound | Molecular Weight ( g/mol ) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z (relative intensity %)] |

| 2-Formylpyrrole | 95.10 | 95 (100%) | 94 (80%), 67 (50%), 66 (25%), 39 (45%) |

| Pyrrole | 67.09 | 67 (100%) | 41 (20%), 40 (15%), 39 (25%) |

| 2-Acetylpyrrole | 109.13 | 109 (55%) | 94 (100%), 66 (20%), 43 (85%) |

| 2-Furaldehyde | 96.08 | 96 (100%) | 95 (95%), 39 (60%) |

| 2-Thiophenecarboxaldehyde | 112.15 | 112 (100%) | 111 (95%), 83 (20%), 39 (30%) |

Data obtained from the NIST Mass Spectrometry Data Center. Relative intensities are approximate and intended for comparative purposes.

The mass spectrum of 2

A Comparative Guide to Catalysts in Pyrrole-2-Carboxaldehyde Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrrole-2-carboxaldehyde, a key intermediate in the development of pharmaceuticals and functional materials, is a focal point of extensive research. The efficiency of this synthesis is critically dependent on the choice of catalyst. This guide provides an objective comparison of the efficacy of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal method for their specific applications.

Catalyst Performance Comparison

The following table summarizes the performance of different catalysts in the synthesis of this compound and its derivatives, based on reported yields and reaction conditions.

| Catalyst System | Starting Materials | Product | Yield (%) | Reaction Conditions | Reference |

| Vilsmeier-Haack Reagent | Pyrrole, Dimethylformamide, Phosphorus oxychloride | This compound | 78-79 | Ethylene dichloride, 5-20°C, then reflux | --INVALID-LINK--[1] |

| Copper(II) chloride / Iodine | Aryl methyl ketones, Arylamines, Acetoacetate esters | Substituted Pyrrole-2-carboxaldehydes | up to 74 | DMSO, O₂, 100°C | --INVALID-LINK--[2] |

| Oxalic Acid | Carbohydrates (e.g., D-ribose), Primary amines | N-substituted Pyrrole-2-carbaldehydes | 21-54 | DMSO, 90°C, 30 minutes | --INVALID-LINK--[3] |

| Enzymatic (UbiD/CAR) | Pyrrole, CO₂ | This compound | ~9 (conversion) | Whole-cell biocatalysts, ambient conditions | --INVALID-LINK--[4] |

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below to facilitate the replication and adaptation of these procedures.

Vilsmeier-Haack Formylation of Pyrrole

This classical and high-yielding method is a staple for the synthesis of this compound.

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place 219 g (3.0 moles) of anhydrous dimethylformamide.

-

Cool the flask in an ice bath and maintain the internal temperature between 10-20°C while adding 169 g (1.1 moles) of phosphorus oxychloride over 15 minutes.

-

Remove the ice bath and stir the mixture for an additional 15 minutes.

-

Replace the ice bath and add 250 ml of ethylene dichloride.

-

Once the internal temperature is below 5°C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 ml of ethylene dichloride over 1 hour, maintaining the temperature between 0°C and 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, followed by refluxing for 15 minutes.

-

Cool the mixture to 25-30°C and cautiously add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in approximately 1 liter of water.

-

Reflux the mixture for another 15 minutes with vigorous stirring.

-

After cooling, separate the ethylene dichloride layer. Extract the aqueous phase with ether.

-

Combine the organic layers and wash with a saturated aqueous sodium carbonate solution.

-

Dry the organic solution over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

-

The crude product can be purified by recrystallization from petroleum ether to yield pure this compound.[1]

Copper-Catalyzed De Novo Synthesis of Substituted Pyrrole-2-carboxaldehydes

This method provides an efficient route to variously substituted pyrrole-2-carboxaldehydes from readily available starting materials.[2]

Procedure:

-

To a reaction tube, add the aryl methyl ketone (0.5 mmol), arylamine (0.5 mmol), acetoacetate ester (0.6 mmol), CuCl₂ (0.5 mmol), and I₂ (1.6 mmol).

-

Add DMSO (2 mL) as the solvent.

-

Stir the mixture at 100°C under an oxygen atmosphere (using a balloon) for the specified reaction time.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired product.[2]

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the discovery and optimization of catalysts for this compound synthesis.

Caption: Workflow for catalyst development in this compound synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

- 3. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

Unraveling the Conformational Landscape of Pyrrole-2-carboxaldehyde

A Comparative Guide for Researchers and Drug Development Professionals

Pyrrole-2-carboxaldehyde (P2C), a key heterocyclic aldehyde, plays a significant role as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its conformational flexibility, arising from the rotation of the carboxaldehyde group relative to the pyrrole ring, is a critical determinant of its reactivity and intermolecular interactions. This guide provides a comprehensive structural analysis of the conformers of P2C, presenting a comparative overview of their stability and the dynamics of their interconversion, supported by experimental and theoretical data.

Conformational Isomers: A Tale of Two Forms